Isocyanoacetylene Isocyanoacetylene
Brand Name: Vulcanchem
CAS No.: 66723-45-3
VCID: VC18488948
InChI: InChI=1S/C3HN/c1-3-4-2/h1H
SMILES:
Molecular Formula: C3HN
Molecular Weight: 51.05 g/mol

Isocyanoacetylene

CAS No.: 66723-45-3

Cat. No.: VC18488948

Molecular Formula: C3HN

Molecular Weight: 51.05 g/mol

* For research use only. Not for human or veterinary use.

Isocyanoacetylene - 66723-45-3

Specification

CAS No. 66723-45-3
Molecular Formula C3HN
Molecular Weight 51.05 g/mol
IUPAC Name isocyanoethyne
Standard InChI InChI=1S/C3HN/c1-3-4-2/h1H
Standard InChI Key REHKGFPHRDKAKX-UHFFFAOYSA-N
Canonical SMILES C#C[N+]#[C-]

Introduction

Molecular Structure and Fundamental Properties

Isocyanoacetylene (HCCNC) is a triatomic molecule with the chemical formula C3HN. Its structure consists of a linear arrangement of atoms: a hydrogen atom bonded to a carbon-carbon triple bond, followed by a nitrogen-carbon triple bond (H–C≡C–N≡C) . This configuration distinguishes it from its structural isomer cyanoacetylene (HC3N), where the nitrile group (-C≡N) terminates the carbon chain.

Table 1: Key Molecular Properties of HCCNC

PropertyValueSource
Molecular Weight51.0467 g/mol
Ionization Energy11.23 eV
CAS Registry Number66723-45-3
Enthalpy of Formation627.8 ± 1.2 kJ/mol (gas)

The ionization energy of HCCNC, determined via photoelectron spectroscopy, measures 11.23 eV , reflecting its stability under electron-impact conditions. Quantum mechanical calculations corroborate this value, highlighting the molecule’s resistance to fragmentation under standard astrophysical conditions .

Synthesis and Kinetic Mechanisms

The primary pathway for HCCNC synthesis involves the reaction of acetylene (C2H2) with cyano radicals (CN) under controlled laboratory conditions. Studies employing potential energy surface (PES) analysis reveal two competitive channels:

  • Direct Hydrogen Abstraction: CN radicals abstract a hydrogen atom from acetylene, forming HCCNC and atomic hydrogen .

  • Barrierless Addition: The CN radical adds to the π-system of acetylene, forming a transient HCCH(CN) intermediate that undergoes hydrogen elimination .

Rate constants for these pathways deviate from Arrhenius behavior due to quantum tunneling effects at low temperatures (200–300 K) . The Aquilanti-Mundim d-Arrhenius formula accurately models this non-linear temperature dependence, yielding a rate constant of k=2.3×1010cm3molecule1s1k = 2.3 \times 10^{-10} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 298 K .

Spectroscopic Characterization

High-resolution rotational and vibrational spectra have been pivotal in identifying HCCNC in both laboratory and interstellar environments. Key spectroscopic findings include:

Rotational Transitions

HCCNC exhibits a characteristic rotational spectrum in the millimeter-wave region, with transitions split by nuclear quadrupole coupling of the nitrogen nucleus . Astronomical surveys using the Atacama Large Millimeter/submillimeter Array (ALMA) have detected these transitions in Sagittarius B2(N), a star-forming region .

Vibrational Modes

Infrared spectroscopy reveals three fundamental vibrational modes:

  • C≡C Stretch: 2100–2200 cm⁻¹

  • C≡N Stretch: 2350–2450 cm⁻¹

  • C–H Bend: 650–750 cm⁻¹

Isotopic substitution experiments (e.g., DCCNC) confirm mode assignments and provide insights into anharmonic couplings .

Thermochemical Stability

Table 2: Thermochemical Data for HCCNC and Related Species

CompoundΔfH\Delta_f H^\circ (kJ/mol)SS^\circ (J/mol·K)
HCCNC (gas)627.8 ± 1.2232.1 ± 0.5
HC3N (gas)598.4 ± 1.0245.3 ± 0.6
CN (radical)435.1 ± 0.8158.9 ± 0.3

Astrophysical Significance

HCCNC has been detected in multiple interstellar environments, including:

  • Sagittarius B2(N): Column density N=1.0×1014cm2N = 1.0 \times 10^{14} \, \text{cm}^{-2}, rotational temperature Trot=170KT_{\text{rot}} = 170 \, \text{K} .

  • Dark Molecular Clouds: Abundance ratios HCCNC/HC3N103\text{HCCNC}/\text{HC3N} \approx 10^{-3}, suggesting selective formation pathways .

Chemical models attribute HCCNC’s interstellar abundance to gas-phase reactions between CN radicals and acetylene, followed by radiative association . Its detection provides critical constraints on nitrogen chemistry in dense molecular clouds.

Kinetic and Dynamical Studies

Crossed molecular beam experiments elucidate the reaction dynamics of CN + C2H2. Key findings include:

  • Product Branching Ratio: HCCNC:HC3N ≈ 1:4 at 300 K .

  • Temperature Dependence: The HCCNC yield increases at lower temperatures (<100 K) due to reduced isomerization barriers .

Theoretical studies using RRKM/master equation simulations predict HCCNC formation dominates at pressures <100 Torr, aligning with interstellar medium conditions .

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